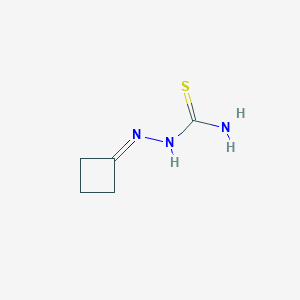
2-Cyclobutylidenehydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(cyclobutylideneamino)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The compound features a cyclobutylidene group attached to an amino group, which is further connected to a thiourea moiety. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (cyclobutylideneamino)thiourea typically involves the reaction of cyclobutylideneamine with thiourea. One common method is the condensation reaction between cyclobutylideneamine and thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (cyclobutylideneamino)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of solvents and reaction conditions may be optimized to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(cyclobutylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
(cyclobutylideneamino)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in molecular recognition processes.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and flame retardants.
Wirkmechanismus
The mechanism of action of (cyclobutylideneamino)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions. The cyclobutylidene group may also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler analog with a similar thiourea moiety but without the cyclobutylidene group.
N-phenylthiourea: Contains a phenyl group instead of a cyclobutylidene group.
N,N’-disubstituted thioureas: Various derivatives with different substituents on the nitrogen atoms.
Uniqueness
(cyclobutylideneamino)thiourea is unique due to the presence of the cyclobutylidene group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it distinct from other thiourea derivatives.
Eigenschaften
CAS-Nummer |
60798-88-1 |
|---|---|
Molekularformel |
C5H9N3S |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
(cyclobutylideneamino)thiourea |
InChI |
InChI=1S/C5H9N3S/c6-5(9)8-7-4-2-1-3-4/h1-3H2,(H3,6,8,9) |
InChI-Schlüssel |
FFUSFXJGHCATSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NNC(=S)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















